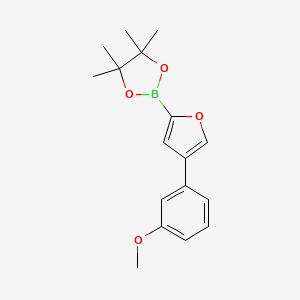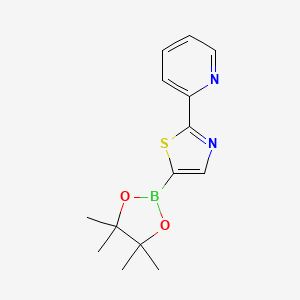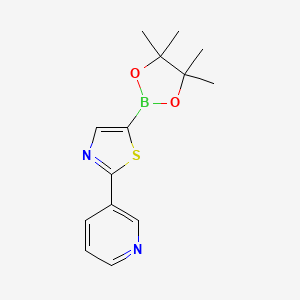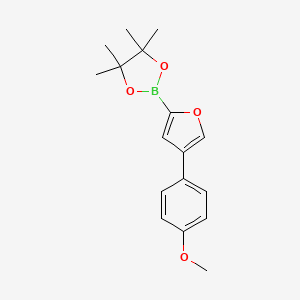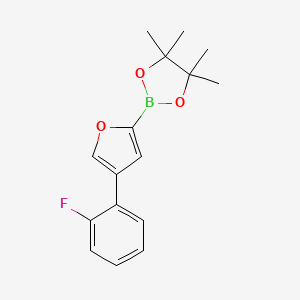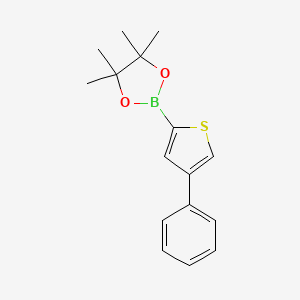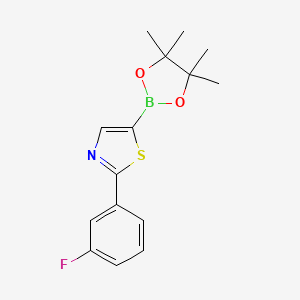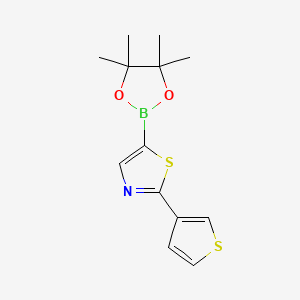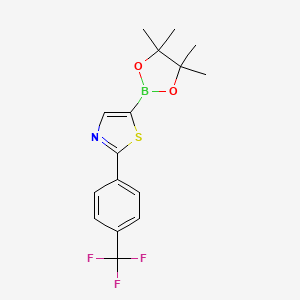
5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline, also known as 5-Chloro-3-IH or 5-CIH, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the parent compound, isonicotinylhydrazide, and has been used in research studies to investigate its biochemical and physiological effects.
作用機序
The mechanism of action of 5-CIH is not yet fully understood. However, research suggests that it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. It may also act as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, 5-CIH may act as an anti-cancer agent, inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
5-CIH has been studied for its potential biochemical and physiological effects. In animal studies, 5-CIH has been found to reduce inflammation, improve cognitive function, and reduce oxidative stress. Additionally, 5-CIH has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
The advantages of using 5-CIH in lab experiments include its ability to reduce inflammation, improve cognitive function, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, 5-CIH is relatively easy to synthesize and is readily available. The limitations of using 5-CIH in lab experiments include the lack of knowledge regarding its mechanism of action and its potential side effects.
将来の方向性
Future research should focus on understanding the mechanism of action of 5-CIH and assessing its potential side effects. Additionally, research should focus on further exploring its potential therapeutic applications, such as its potential to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. Furthermore, research should focus on determining the optimal dosage and duration of treatment for various conditions. Finally, research should focus on assessing the potential for 5-CIH to be used in combination with other therapeutic agents.
合成法
5-CIH is synthesized from isonicotinylhydrazide by a three-step reaction. The first step involves the reaction of isonicotinylhydrazide with an alkyl halide, such as ethyl chloride, to form an alkyl ester of the isonicotinylhydrazide. The second step involves the reaction of the ester with an aqueous solution of sodium hydroxide to form a sodium salt of the isonicotinylhydrazide. The third and final step involves the reaction of the sodium salt with chlorine to form 5-CIH.
科学的研究の応用
5-CIH has been studied for its potential therapeutic applications. It has been used in research studies to investigate its biochemical and physiological effects and to assess its potential as a therapeutic agent. 5-CIH has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential to reduce oxidative stress and to improve cognitive function.
特性
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOJEGZZHGPVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

